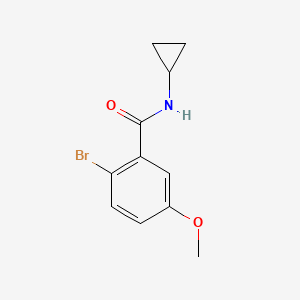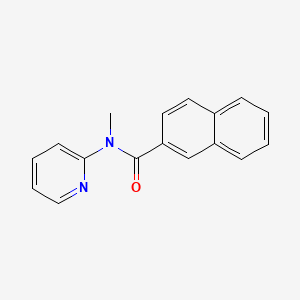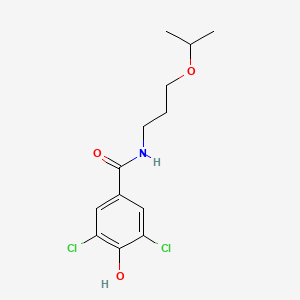![molecular formula C10H19N3O3S B7533464 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole, also known as DSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSO is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, P. aeruginosa, and C. albicans. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high reactivity. This makes it useful in a wide range of applications, including drug development and biochemical research. However, this compound is also highly reactive with other molecules, which can make it difficult to work with. In addition, this compound is a relatively new compound that has not been extensively studied in vivo, which limits its potential applications in clinical research.
未来方向
There are many potential future directions for research on 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. One area of research is the development of new drugs that are based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, which will be important for its potential use in clinical research.
合成方法
The synthesis of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole involves the reaction of diethylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. This reaction results in the formation of this compound and water as a byproduct. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The yield of this compound can be improved by using excess diethylamine and by optimizing the reaction conditions.
科学研究应用
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia.
属性
IUPAC Name |
4-[(diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-5-13(6-2)17(14,15)11-7-10-8(3)12-16-9(10)4/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEZBEPBBKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)



![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)

